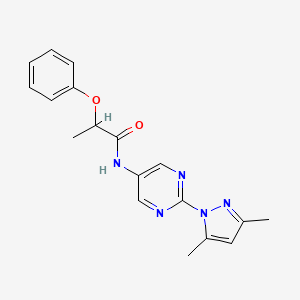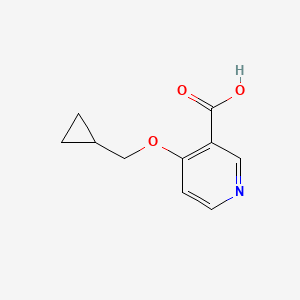![molecular formula C21H15N3O3S3 B2939621 6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 949967-16-2](/img/structure/B2939621.png)
6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a thieno[2,3-d]pyrimidin-4-yl ring, and a 1,4-benzoxazin-3-one ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and thieno[2,3-d]pyrimidin-4-yl rings, the introduction of the methyl group, and the formation of the sulfanyl acetyl and 1,4-benzoxazin-3-one groups .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene and thieno[2,3-d]pyrimidin-4-yl rings contribute to the compound’s aromaticity, while the sulfanyl acetyl and 1,4-benzoxazin-3-one groups may influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups and aromatic rings. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the sulfanyl group could participate in oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility might be affected by the polar sulfanyl group and the nonpolar aromatic rings .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing thiophene and thieno[2,3-d]pyrimidine structures have been studied for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, making them valuable in the development of new antimicrobial agents .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been evaluated for their anticancer activities. They have been tested against several cancer cell lines, including gastric, colon, liver, breast, and nasopharyngeal carcinoma, showing promising results as potential anticancer agents .
Organic Electronic Devices
Certain thieno[2,3-d]pyrimidine compounds possess limited solubility in common organic solvents, which makes them suitable for use in organic electronic devices prepared by vapor evaporation .
Anti-inflammatory Agents
Thiophene nucleus-containing compounds have demonstrated various biological activities, including anti-inflammatory effects. These properties make them useful in the treatment of inflammatory conditions .
Serotonin Antagonists
Some thiophene derivatives act as serotonin antagonists and have been used in the treatment of neurological disorders such as Alzheimer’s disease .
Biological Activity
Thiophene-based analogs are a class of biologically active compounds that have attracted attention for their potential therapeutic effects. They are important for medicinal chemists aiming to develop advanced compounds with diverse biological effects .
Semiconductor Applications
Thienothiophene derivatives exhibit various applications in electronics, such as semiconductors, solar cells, organic field-effect transistors, and electroluminescents. Their unique properties make them valuable in these fields .
Antiviral and Antitumor Applications
Different isomeric forms of thienothiophene have shown a range of applications including antiviral and antitumor activities. These properties are explored for their potential therapeutic uses .
Direcciones Futuras
Propiedades
IUPAC Name |
6-[2-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S3/c1-11-22-20-19(13(9-29-20)17-3-2-6-28-17)21(23-11)30-10-15(25)12-4-5-16-14(7-12)24-18(26)8-27-16/h2-7,9H,8,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCDTTWOVJELRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)SCC(=O)C4=CC5=C(C=C4)OCC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)
![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)



![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)
![6-Bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B2939549.png)





